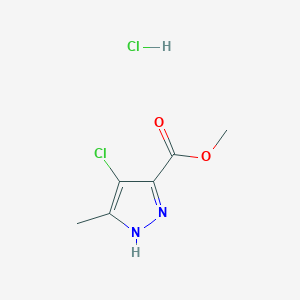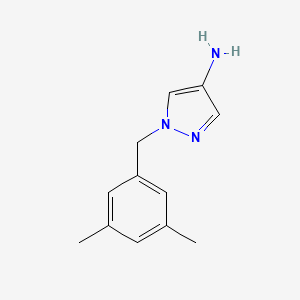![molecular formula C31H45N3O21 B12089616 Gal beta(1-3)[Neu5Ac alpha(2-6)]GlcNAc-beta-pNP](/img/structure/B12089616.png)
Gal beta(1-3)[Neu5Ac alpha(2-6)]GlcNAc-beta-pNP
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gal beta(1-3)[Neu5Ac alpha(2-6)]GlcNAc-beta-pNP is a complex biochemical compound used extensively in life sciences research. It is composed of a galactose (Gal) unit linked to a N-acetylneuraminic acid (Neu5Ac) via an alpha(2-6) linkage, which is further connected to an N-acetylglucosamine (GlcNAc) through a beta(1-3) linkage. The compound is conjugated to a para-nitrophenyl (pNP) group, which is often used as a chromogenic substrate in enzymatic assays.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Gal beta(1-3)[Neu5Ac alpha(2-6)]GlcNAc-beta-pNP typically involves multiple steps:
Glycosylation Reactions: The initial step involves the glycosylation of N-acetylglucosamine with galactose using a glycosyl donor and acceptor under the influence of a glycosyltransferase enzyme or chemical catalysts.
Sialylation: The next step is the addition of N-acetylneuraminic acid to the galactose unit. This is usually achieved using a sialyltransferase enzyme.
Conjugation to pNP: The final step involves the conjugation of the resulting trisaccharide to para-nitrophenyl. This is typically done through a nucleophilic substitution reaction where the hydroxyl group of the sugar reacts with the nitrophenyl group.
Industrial Production Methods
Industrial production of this compound often involves biotechnological methods, including the use of genetically engineered microorganisms that express the necessary glycosyltransferases and sialyltransferases. These microorganisms can be cultured in bioreactors, where they produce the compound in large quantities under controlled conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the sugar units.
Reduction: Reduction reactions can occur at the nitrophenyl group, converting it to an amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the sugar units.
Reduction: Amino derivatives of the nitrophenyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, Gal beta(1-3)[Neu5Ac alpha(2-6)]GlcNAc-beta-pNP is used as a substrate in enzymatic assays to study glycosidase and glycosyltransferase activities. The release of the para-nitrophenyl group upon enzymatic cleavage can be easily monitored spectrophotometrically.
Biology
In biological research, this compound is used to study cell surface glycosylation patterns and the role of specific glycan structures in cell-cell interactions, signaling, and immune responses.
Medicine
In medical research, it is used to investigate the role of glycosylation in disease processes, including cancer, infectious diseases, and genetic disorders. It is also used in the development of diagnostic assays and therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of biopharmaceuticals, where glycosylation is a critical quality attribute. It is also used in the development of biosensors and bioanalytical tools.
作用機序
The mechanism of action of Gal beta(1-3)[Neu5Ac alpha(2-6)]GlcNAc-beta-pNP involves its interaction with specific enzymes, such as glycosidases and glycosyltransferases. These enzymes recognize the glycan structure and catalyze the cleavage or transfer of sugar units. The para-nitrophenyl group serves as a chromogenic reporter, allowing for the detection and quantification of enzymatic activity.
類似化合物との比較
Similar Compounds
Gal beta(1-4)[Neu5Ac alpha(2-6)]GlcNAc-beta-pNP: Similar structure but with a beta(1-4) linkage between galactose and N-acetylglucosamine.
Gal beta(1-3)[Neu5Ac alpha(2-3)]GlcNAc-beta-pNP: Similar structure but with an alpha(2-3) linkage between N-acetylneuraminic acid and galactose.
Uniqueness
Gal beta(1-3)[Neu5Ac alpha(2-6)]GlcNAc-beta-pNP is unique due to its specific glycosidic linkages, which confer distinct biological properties and enzymatic recognition patterns. This makes it particularly useful in studying specific glycosylation pathways and their roles in various biological processes.
特性
IUPAC Name |
5-acetamido-2-[[5-acetamido-3-hydroxy-6-(4-nitrophenoxy)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H45N3O21/c1-11(37)32-19-15(39)7-31(30(46)47,55-27(19)21(41)16(40)8-35)50-10-18-23(43)26(54-29-25(45)24(44)22(42)17(9-36)52-29)20(33-12(2)38)28(53-18)51-14-5-3-13(4-6-14)34(48)49/h3-6,15-29,35-36,39-45H,7-10H2,1-2H3,(H,32,37)(H,33,38)(H,46,47) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZSJFGKSKBLDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H45N3O21 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
795.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2',7'-Dibromospiro[2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-13,9'-fluorene]](/img/structure/B12089558.png)
![3-Nitro-4-[(piperidin-3-yl)methoxy]pyridine](/img/structure/B12089566.png)
![1-(4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12089568.png)





![4-[2-fluoro-4-(4-propylphenyl)phenyl]benzonitrile](/img/structure/B12089607.png)
